

# Application Notes and Protocols for Doping Spiro-MeOTAD with LiTFSI and tBP

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Spiro-MeOTAD

Cat. No.: B030088

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as **Spiro-MeOTAD**, is a state-of-the-art hole transport material (HTM) widely utilized in high-efficiency perovskite solar cells (PSCs).<sup>[1][2][3]</sup> In its pristine form, **Spiro-MeOTAD** exhibits low hole mobility and conductivity. To enhance its charge transport properties, a p-doping strategy is commonly employed using lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as the primary dopant and 4-tert-butylpyridine (tBP) as an additive.<sup>[1][2][4]</sup> This document provides detailed application notes and protocols for the preparation of LiTFSI and tBP-doped **Spiro-MeOTAD** for application in perovskite solar cells.

## Role of Dopants

The addition of LiTFSI and tBP to **Spiro-MeOTAD** serves several critical functions to improve the overall performance of the hole transport layer (HTL) in PSCs:

- LiTFSI: This lithium salt is the primary p-doping agent.<sup>[4]</sup> It facilitates the oxidation of **Spiro-MeOTAD** to its radical cation (**Spiro-MeOTAD**

++

), which increases the number of free charge carriers (holes) and thereby enhances the material's conductivity.<sup>[5]</sup> This process is often initiated by exposure to oxygen and light.<sup>[3]</sup>

The doping process shifts the Fermi level of **Spiro-MeOTAD** closer to its highest occupied molecular orbital (HOMO), leading to a more favorable energy level alignment with the perovskite absorber layer for efficient hole extraction.[\[2\]](#)[\[6\]](#)

- tBP: 4-tert-butylpyridine is a crucial additive with multiple roles. Firstly, it improves the solubility of the ionic salt LiTFSI in the commonly used non-polar solvent, chlorobenzene.[\[7\]](#) Secondly, tBP helps to prevent the aggregation of LiTFSI, leading to a more homogeneous and uniform HTL film.[\[4\]](#) It can also act as a plasticizer, disrupting the crystalline structure of **Spiro-MeOTAD**, which can improve film morphology.[\[5\]](#) Studies have also shown that tBP can form complexes with LiTFSI, which can influence the stability and performance of the device.[\[8\]](#)

## Data Presentation: Typical Doping Concentrations and Resulting Properties

The following tables summarize typical concentrations used for preparing the doped **Spiro-MeOTAD** solution and the resulting electrical properties.

Table 1: Standard Recipe for Doped **Spiro-MeOTAD** Solution

Component	Molar Ratio	Typical Concentration	Solvent
Spiro-MeOTAD	1	70-100 mg/mL	Chlorobenzene
LiTFSI	0.5	17.5 $\mu$ L of 520 mg/mL solution in Acetonitrile	Chlorobenzene
tBP	3 - 3.3	28.8 $\mu$ L	Chlorobenzene

Note: The concentrations can be adjusted based on the desired film thickness and specific experimental conditions.

Table 2: Impact of Doping on **Spiro-MeOTAD** Properties

Property	Pristine Spiro-MeOTAD	Doped Spiro-MeOTAD	Reference
Conductivity	$\sim 7.77 \times 10^{-7} \text{ S cm}^{-1}$	$\sim 1.66 \times 10^{-5} \text{ S cm}^{-1}$	[9]
Hole Mobility	Low	Significantly Increased	[2]
Fermi Level Shift	-	$\sim 0.6 - 0.9 \text{ eV}$ towards HOMO	[6]

Table 3: Representative Performance of Perovskite Solar Cells with Doped **Spiro-MeOTAD**

Parameter	Without Overnight Oxidation	With Overnight Oxidation	Reference
Power Conversion Efficiency (PCE)	9.2%	13.1% - 17.6%	[10]
Short-Circuit Current Density (Jsc)	14.8 mA/cm <sup>2</sup>	-	[10]

Note: Device performance is highly dependent on the entire device architecture and fabrication process.

## Experimental Protocols

This section provides a detailed step-by-step protocol for the preparation of the doped **Spiro-MeOTAD** solution and its deposition to form the hole transport layer.

Materials and Equipment:

- **Spiro-MeOTAD** powder
- LiTFSI
- 4-tert-butylpyridine (tBP)
- Chlorobenzene (anhydrous)

- Acetonitrile (anhydrous)
- Vials with caps
- Magnetic stirrer and stir bars
- Pipettes
- Spin coater
- Substrates with perovskite layer

#### Protocol for Solution Preparation:

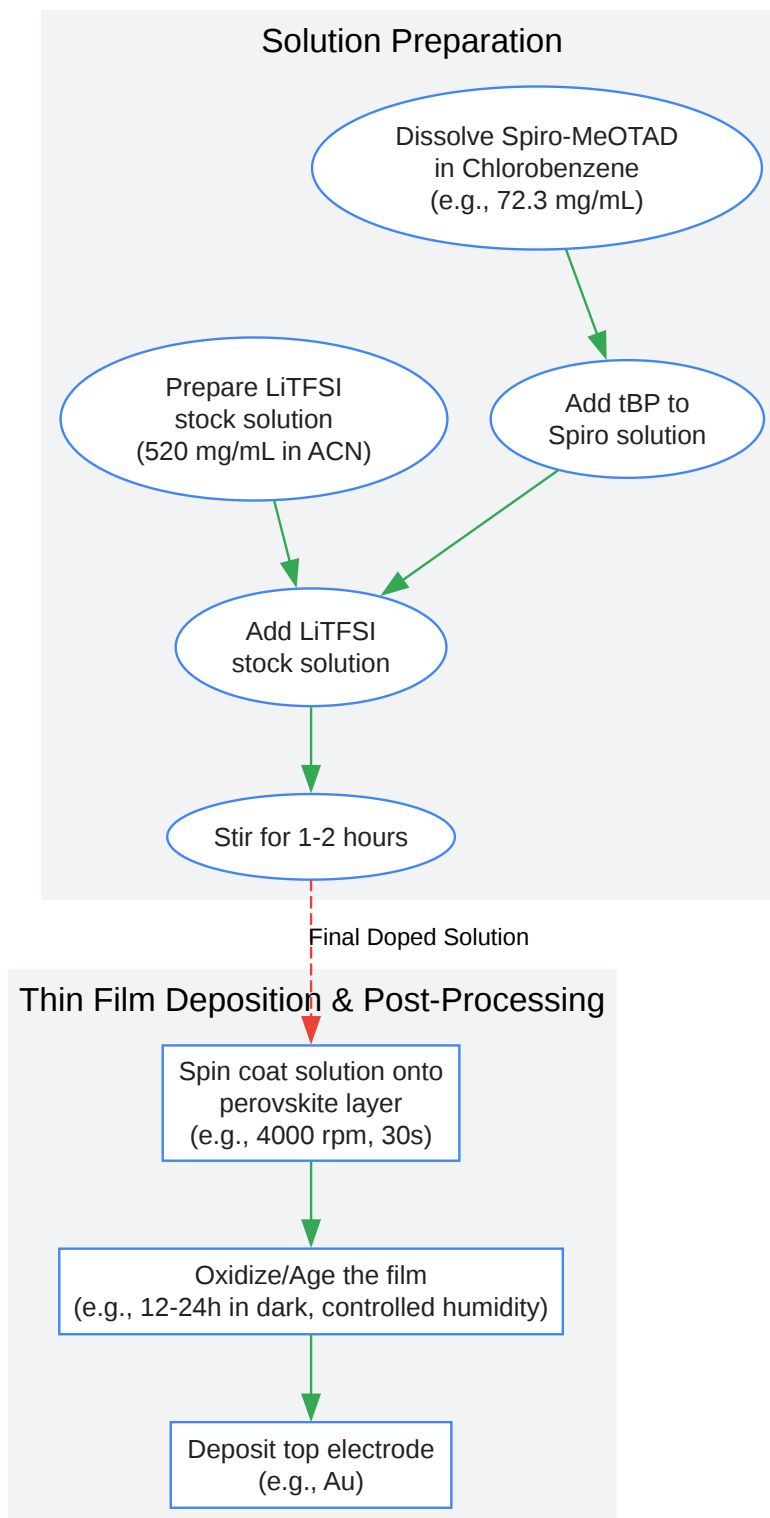
- Prepare LiTFSI Stock Solution: Dissolve 520 mg of LiTFSI in 1 mL of anhydrous acetonitrile to create a stock solution. This is a common practice as LiTFSI has limited solubility in chlorobenzene.<sup>[7]</sup>
- Prepare **Spiro-MeOTAD** Solution:
  - In a clean vial, add a specific amount of **Spiro-MeOTAD** powder (e.g., 72.3 mg).
  - Add 1 mL of anhydrous chlorobenzene to the vial.
  - Stir the mixture using a magnetic stirrer until the **Spiro-MeOTAD** is completely dissolved. This may take some time.
- Add Dopants:
  - To the dissolved **Spiro-MeOTAD** solution, add 28.8  $\mu\text{L}$  of tBP using a micropipette.
  - Subsequently, add 17.5  $\mu\text{L}$  of the prepared LiTFSI stock solution.
  - Continue stirring the final solution for at least 1-2 hours at room temperature to ensure homogeneity.

#### Protocol for Thin Film Deposition:

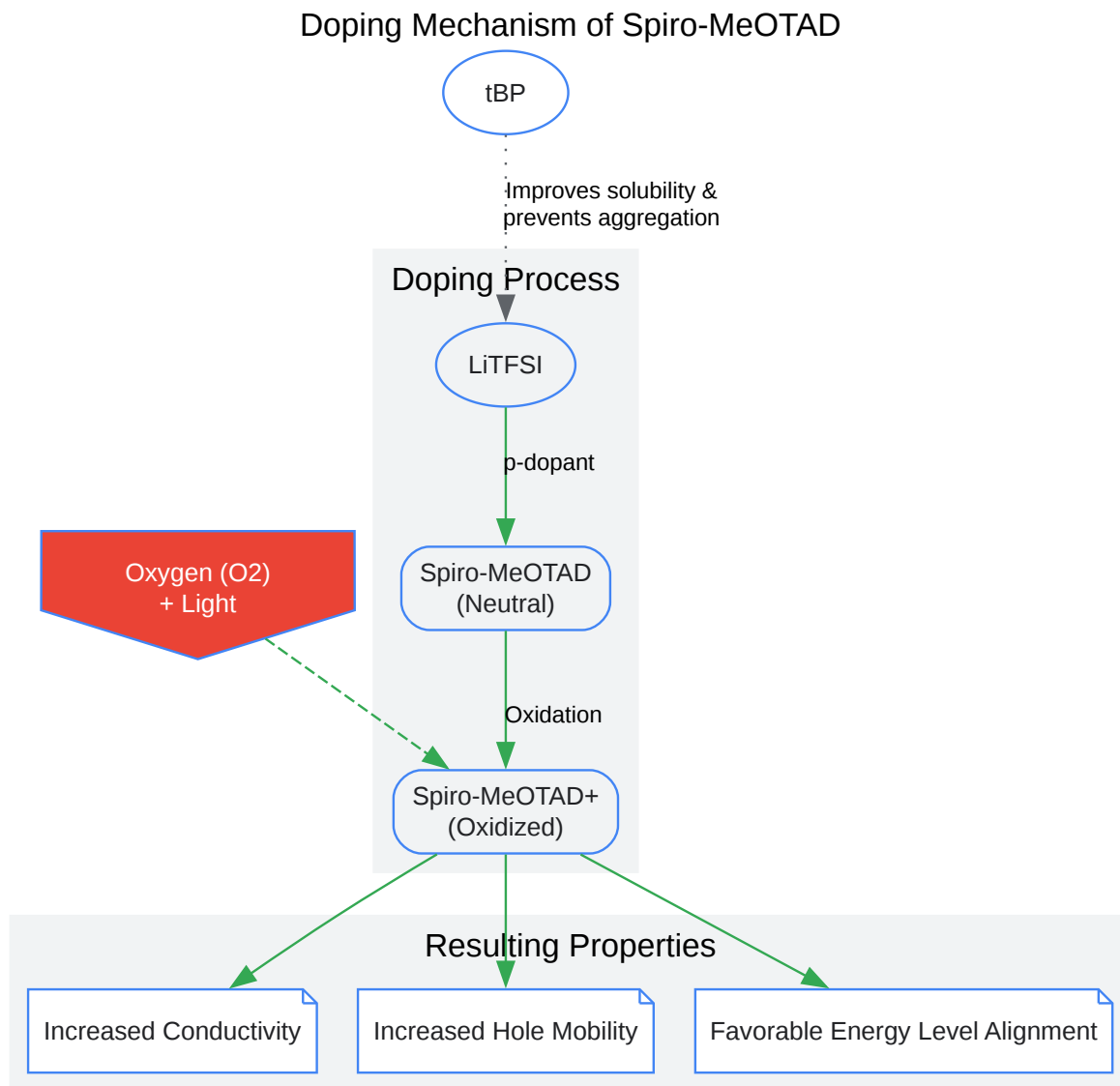
- Substrate Preparation: Ensure the substrate with the perovskite layer is clean and ready for deposition.
- Spin Coating:
  - Transfer the substrate to a spin coater located in a controlled environment (e.g., a nitrogen-filled glovebox).
  - Dispense a sufficient amount of the doped **Spiro-MeOTAD** solution onto the center of the perovskite layer.
  - Spin coat the substrate at a typical speed of 4000 rpm for 30 seconds.[\[11\]](#) The spin speed and time can be adjusted to achieve the desired film thickness.
- Oxidation (Aging):
  - After spin coating, the film needs to be oxidized to activate the p-doping. This is typically done by storing the devices in the dark in a desiccator with a controlled humidity (e.g., 20-40%) for at least 12-24 hours. This "aging" process allows for the gradual oxidation of **Spiro-MeOTAD** in the presence of oxygen, which is crucial for achieving high device performance.[\[10\]](#)

## Mandatory Visualization

## Experimental Workflow for Doped Spiro-MeOTAD HTL

[Click to download full resolution via product page](#)

Caption: Workflow for preparing and depositing the doped **Spiro-MeOTAD** layer.



[Click to download full resolution via product page](#)

Caption: The roles of LiTFSI and tBP in the p-doping of **Spiro-MeOTAD**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Perovskite solar cells: Li-TFSI and t-BP-based chemical dopant engineering in spiro-OMeTAD - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increasing the Li-TFSI doping concentration in Spiro-OMeTAD enables efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Salts as p-Type Dopants for Efficient LiTFSI-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Doping Spiro-MeOTAD with LiTFSI and tBP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030088#doping-spiro-meotad-with-litfsi-and-tbp-recipe]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)